[3-(Diethylphosphoryl)propyl](oxo)diphenyl-lambda~5~-phosphane
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Overview
Description
3-(Diethylphosphoryl)propyldiphenyl-lambda~5~-phosphane is a complex organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylphosphoryl)propyldiphenyl-lambda~5~-phosphane typically involves the reaction of diethylphosphoryl chloride with diphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity 3-(Diethylphosphoryl)propyldiphenyl-lambda~5~-phosphane.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylphosphoryl)propyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phosphoryl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphoryl group under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
3-(Diethylphosphoryl)propyldiphenyl-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(Diethylphosphoryl)propyldiphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with metal ions, making it an effective ligand in catalysis. Additionally, the compound can interact with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry.
Diethylphosphine: Similar in structure but lacks the diphenyl groups.
Phosphoryl chloride: Used in similar reactions but has different reactivity.
Uniqueness
3-(Diethylphosphoryl)propyldiphenyl-lambda~5~-phosphane is unique due to its combination of phosphoryl and phosphane groups, which imparts distinct chemical properties and reactivity. This makes it a versatile compound with applications in various fields.
Properties
CAS No. |
89807-20-5 |
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Molecular Formula |
C19H26O2P2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[3-diethylphosphorylpropyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C19H26O2P2/c1-3-22(20,4-2)16-11-17-23(21,18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15H,3-4,11,16-17H2,1-2H3 |
InChI Key |
PYLQBHRTUFPFQI-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CC)CCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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